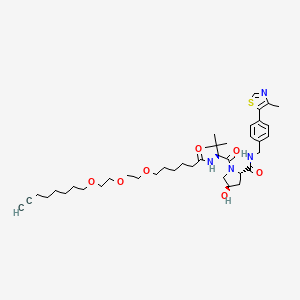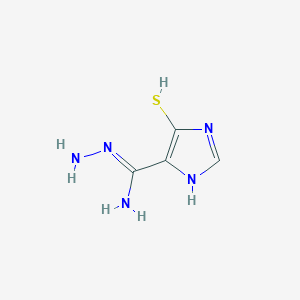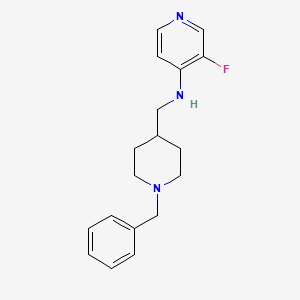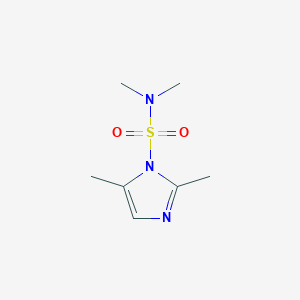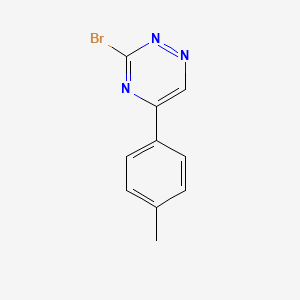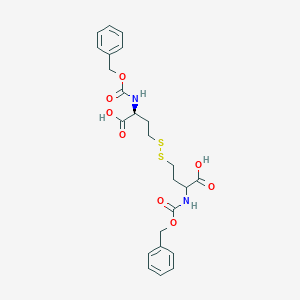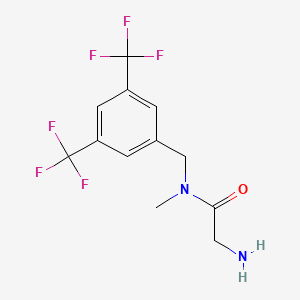
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with N-methylacetamide under specific conditions. One common method includes:
Starting Materials: 3,5-bis(trifluoromethyl)benzylamine and N-methylacetamide.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like palladium on carbon.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation. The reaction typically proceeds over several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 3-(Aminomethyl)-5-(trifluoromethyl)aniline
- 2-Ethyl-5-(trifluoromethyl)benzenamine
Uniqueness
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide stands out due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a versatile and valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H12F6N2O |
|---|---|
Peso molecular |
314.23 g/mol |
Nombre IUPAC |
2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C12H12F6N2O/c1-20(10(21)5-19)6-7-2-8(11(13,14)15)4-9(3-7)12(16,17)18/h2-4H,5-6,19H2,1H3 |
Clave InChI |
KOFXBTGHKXIGKP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)

